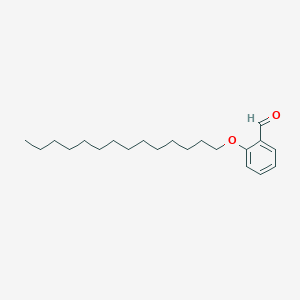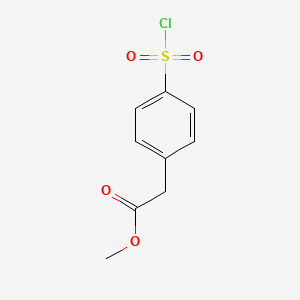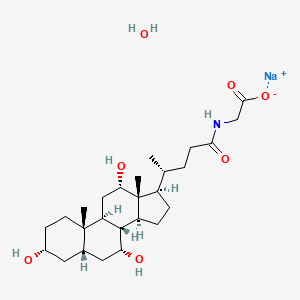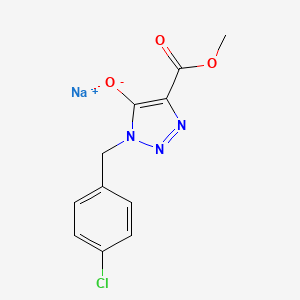
2-(Tetradecyloxy)benzaldehyde
Descripción general
Descripción
2-(Tetradecyloxy)benzaldehyde (also known as 2-TDB) is an organic chemical compound belonging to the class of compounds known as aldehydes. It is a colorless, viscous liquid with a sweet, floral scent. 2-TDB is primarily used in the synthesis of organic compounds, such as dyes and fragrances, and has also been used in the production of pharmaceuticals. In recent years, 2-TDB has begun to be studied for its potential use in scientific research applications.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
2-(Tetradecyloxy)benzaldehyde, as a type of substituted benzaldehyde, finds applications in the realm of organic synthesis, particularly in catalytic processes. The Pt-catalyzed hydrative cyclization of 2-enynylbenzaldehydes illustrates the utility of such compounds in synthesizing complex organic frameworks, including the synthesis of faveline, a biologically active compound. This process highlights the role of substituted benzaldehydes in facilitating cyclization reactions with good yields and excellent stereoselectivities (Oh, Lee, & Hong, 2010).
Enzyme Catalysis for Asymmetric Synthesis
Enzyme-catalyzed reactions involving benzaldehydes demonstrate their importance in the asymmetric synthesis of organic compounds. Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives, showcasing the potential of benzaldehydes in enantioselective synthesis. This approach is beneficial for producing compounds with high enantiomeric excess, critical for pharmaceutical applications (Kühl et al., 2007).
Photocatalysis and Oxidation Reactions
Substituted benzaldehydes play a pivotal role in photocatalytic and oxidation reactions, essential for synthesizing key industrial chemicals. For instance, the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles as catalysts showcases the utility of these compounds in achieving high selectivity and conversion rates in environmentally friendly conditions (Iraqui, Kashyap, & Rashid, 2020).
Material Science and Magnetic Properties
In material science, substituted benzaldehydes contribute to the synthesis and study of novel materials, such as tetranuclear complexes with unique magnetic properties. These materials have potential applications in data storage and magnetic sensors, illustrating the diverse utility of benzaldehydes beyond simple chemical intermediates (Zhang et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 2-(Tetradecyloxy)benzaldehyde are the components of the cellular antioxidation system . This compound, like other benzaldehydes, has been found to disrupt cellular antioxidation systems, which is an effective method for controlling fungal pathogens .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox activity of the compound . The compound can serve as a potent redox cycler, inhibiting microbial growth .
Biochemical Pathways
The affected biochemical pathways involve the mitochondrial respiratory chain (MRC) and the fungal antioxidation system . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring . The disruption of these pathways leads to the inhibition of fungal growth .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its potent antifungal activity and its ability to disrupt cellular antioxidation systems .
Result of Action
The result of the action of this compound is the effective inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .
Action Environment
Safety and Hazards
Direcciones Futuras
The synthesis of benzaldehyde derivatives has gathered a lot of attention due to the extensive use of these products as raw material aiming the industrial production of fibers, cosmetics, plasticizers, dyestuffs . Environmentally benign routes for the benzaldehyde oxidation using clean oxidants have gradually replaced the stoichiometric oxidation processes .
Análisis Bioquímico
Biochemical Properties
2-(Tetradecyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as benzaldehyde lyase, which catalyzes the reversible ligation of two aromatic aldehydes to yield an ®-2-hydroxyketone . The interaction between this compound and benzaldehyde lyase involves the formation of a thiamine diphosphate (ThDP)-dependent enzyme complex, which facilitates the cleavage and formation of carbon-carbon bonds . Additionally, this compound may interact with other biomolecules involved in oxidative stress-response pathways, contributing to its biochemical properties .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. One of the primary effects of this compound is its antifungal activity, which is achieved through the disruption of cellular antioxidation systems . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth. In addition to its antifungal properties, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the oxidative stress-response pathway in yeast cells, indicating its potential impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound interacts with benzaldehyde lyase, forming a ThDP-dependent enzyme complex that facilitates the cleavage and formation of carbon-carbon bonds . Additionally, this compound may inhibit or activate enzymes involved in oxidative stress-response pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can exhibit varying degrees of stability and degradation depending on the experimental conditions . Long-term exposure to this compound may result in sustained inhibition of fungal growth and disruption of cellular antioxidation systems
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that varying the dosage of benzaldehyde derivatives can lead to different threshold effects, as well as toxic or adverse effects at high doses . For example, higher doses of this compound may result in increased inhibition of fungal growth, while also potentially causing toxic effects on non-target cells and tissues. It is important to carefully consider the dosage when evaluating the efficacy and safety of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis of phenolic compounds. This compound may interact with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of hydroxybenzoic acids and other phenolic compounds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be transported across cellular membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Additionally, this compound may interact with binding proteins that facilitate its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in oxidative stress-response pathways
Propiedades
IUPAC Name |
2-tetradecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFXYUKUUUHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634317 | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24083-20-3 | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)










